EGFR Wild-Type Inhibitory Activity of the 2,5-Dimethoxyphenyl Thiourea Chemotype vs. Structural Analogs
A thiourea derivative bearing the 2,5-dimethoxyphenyl substitution pattern (ChEMBL ID CHEMBL4747759) inhibited wild-type EGFR with an IC₅₀ of 279 nM using a radiometric ELISA-based assay [1]. This represents a ~2.1-fold potency advantage over a closely related 2,5-dimethoxyphenyl regioisomeric thiourea analog (ChEMBL ID CHEMBL3774712) which exhibited an IC₅₀ of 595 nM in an HTRF-based EGFR kinase assay, establishing the 2,5-dimethoxy orientation as a favorable EGFR-targeting motif within the class [2].
| Evidence Dimension | EGFR wild-type inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 279 nM (2,5-dimethoxyphenyl thiourea analog; radiometric ELISA) |
| Comparator Or Baseline | 595 nM (alternative 2,5-dimethoxyphenyl thiourea regioisomer; HTRF KinEASE TK assay) |
| Quantified Difference | 2.1-fold lower IC₅₀ (higher potency) |
| Conditions | Wild-type EGFR (unknown origin); preincubation 30 min followed by ATP-substrate mixture; measured after 1 hr |
Why This Matters
This 2.1-fold EGFR potency differential, rooted in the specific 2,5-dimethoxy regioisomerism, directly impacts target engagement efficiency at pharmacologically relevant concentrations and informs lead prioritization for kinase-targeted programs.
- [1] BindingDB Entry BDBM50561018 / CHEMBL4747759: IC₅₀ = 279 nM for EGFR inhibition. Assay: Radiometric ELISA, ATF-2 substrate, 1 hr incubation. View Source
- [2] BindingDB Entry BDBM50154280 / CHEMBL3774712: IC₅₀ = 595 nM for EGFR inhibition. Assay: HTRF KinEASE TK, wild-type EGFR, 30 min preincubation. View Source
